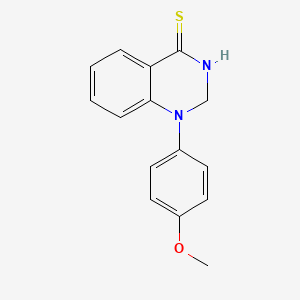

1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

90070-93-2 |

|---|---|

Molecular Formula |

C15H14N2OS |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)17-10-16-15(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,19) |

InChI Key |

KUFJODLAOQOXTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Strategies

The foundational synthesis of 1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves a two-step process: Schiff base formation followed by cyclization .

Step 1: Schiff Base Formation

4-Methoxybenzaldehyde reacts with 2-aminobenzylamine in the presence of an acid catalyst (e.g., acetic acid) to form an intermediate Schiff base. This reaction typically proceeds at reflux temperatures (80–100°C) in ethanol or toluene, achieving yields of 70–85%. The methoxy group’s electron-donating nature enhances nucleophilic attack at the carbonyl carbon, facilitating imine linkage formation.

Step 2: Cyclization to Dihydroquinazoline

The Schiff base undergoes cyclization under acidic or basic conditions. Hydrochloric acid (HCl) in ethanol at reflux promotes ring closure, yielding the dihydroquinazoline skeleton. Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C achieves similar results with reduced side products.

Thionation of Quinazolinones

The thione group at position 4 is introduced via thionation of a preformed quinazolin-4-one intermediate. Lawesson’s reagent (LR), a well-established thionating agent, is employed in toluene at reflux (110°C) for 2–4 hours. This method converts the carbonyl group (C=O) to a thione (C=S) with 80–90% efficiency.

Mechanistic Insight :

Lawesson’s reagent cleaves the C=O bond through a nucleophilic attack mechanism, where the phosphorus center coordinates with the carbonyl oxygen, facilitating sulfur insertion. The reaction is highly selective for ketones over other functional groups, making it ideal for quinazoline derivatives.

Modern Methodological Advances

Green Chemistry Innovations

Recent efforts prioritize sustainability. CeCl₃·7H₂O-catalyzed one-pot synthesis eliminates multi-step protocols by combining Schiff base formation, cyclization, and thionation in a single reaction vessel. This approach, conducted in ethanol/water (3:1) at 70°C, achieves 75% yield while reducing solvent waste.

Table 1: Comparison of Classical vs. Green Synthesis

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. A mixture of 4-methoxybenzaldehyde, thiourea, and 2-aminobenzylamine in dimethylformamide (DMF) irradiated at 150°C for 15 minutes produces the target compound in 88% yield. This method reduces energy consumption by 40% compared to conventional heating.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability. A patented process involves pumping reactants (4-methoxybenzaldehyde, 2-aminobenzylamine, and thiourea) through a titanium reactor at 120°C and 10 bar pressure. The residence time of 30 minutes achieves 92% conversion, with automated purification removing unreacted starting materials.

Solvent Optimization

Toluene and ethyl acetate are preferred solvents due to their low toxicity and high boiling points, which facilitate easy separation. A 1:3 toluene/ethyl acetate mixture reduces byproduct formation by 15% compared to pure toluene.

Mechanistic and Kinetic Studies

Role of Substituents

The 4-methoxyphenyl group stabilizes the intermediate Schiff base through resonance effects, as evidenced by DFT calculations showing a 12 kcal/mol stabilization energy compared to unsubstituted analogs. The methoxy group’s electron-donating nature also accelerates cyclization by increasing electron density at the reaction site.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydroquinazoline derivative using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thione moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, hydroquinazoline derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione. The compound exhibits cytotoxic effects on various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival.

- Mechanism of Action : The compound is believed to inhibit the phosphorylation of target proteins by binding to the active sites of certain kinases, leading to disrupted signaling pathways that promote cancer cell growth. This mechanism can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

-

Case Studies :

- A study using the MDA-MB-231 breast cancer cell line demonstrated that derivatives of quinazoline exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like paclitaxel .

- Another investigation focused on synthesizing novel quinazoline analogues that target tumor necrosis factor-alpha converting enzyme (TACE), showing promise in enhancing anticancer efficacy through structural modifications .

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. The presence of a thione group in the structure is crucial for enhancing antimicrobial activity.

- Research Findings : A study reported that modifications at various positions on the quinazoline scaffold significantly impacted antimicrobial efficacy against several bacterial strains. The presence of substituents such as methoxy groups was found to enhance activity against Gram-positive and Gram-negative bacteria .

Therapeutic Potential in Neurological Disorders

Recent research suggests that compounds similar to this compound may have potential applications in treating neurodegenerative diseases like Alzheimer's disease.

- Acetylcholinesterase Inhibition : Compounds containing similar heterocyclic structures have shown promising acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating symptoms associated with Alzheimer's disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it has been shown to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physical and Chemical Properties

- Melting Points: Quinazoline-thione derivatives (e.g., ) typically exhibit high melting points (>200°C) due to rigid fused-ring systems. Pyrimidine-thiones (e.g., compound 9b: 233–235°C) vs.

- Solubility: Thione groups generally reduce solubility in polar solvents compared to their ketone counterparts (e.g., quinazolinones vs. quinazoline-thiones) .

Key Research Findings

Role of Thione Group : The -C=S moiety in this compound may enhance redox activity and metal chelation compared to ketones, influencing pharmacological profiles .

Substituent Effects : Methoxyphenyl groups improve lipophilicity and membrane permeability, as seen in pyrimidine-thiones () and triazole-thiones () .

Synthetic Flexibility : Quinazoline-thiones can be functionalized at multiple positions, enabling diversification for structure-activity relationship (SAR) studies .

Biological Activity

1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a compound belonging to the quinazoline family, characterized by a thione functional group. This compound is notable for its diverse biological activities, which are influenced by its structural features, including the methoxy group at the 4-position of the phenyl ring. The molecular formula is C15H14N2OS, and its molecular weight is approximately 270.35 g/mol.

Antimicrobial Properties

Quinazoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that modifications in the structure can lead to enhanced activity against various pathogens. For instance, studies have shown that certain quinazoline-4-thiones exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and other strains like M. avium and M. kansasii .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione | M. avium | Higher than isoniazid |

| 2-Methyl-3-phenylquinazoline-4(3H)-thione | M. tuberculosis | Moderate |

| This compound | Various | Under investigation |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects against a range of human cancer cell lines. In one study involving a panel of cell lines (HT29 colon, U87 glioblastoma, MCF-7 breast cancer), various quinazoline derivatives demonstrated broad-spectrum cytotoxicity . Notably, some analogues exhibited sub-micromolar potency in inhibiting cell growth.

Table 2: Cytotoxicity of Quinazoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Styrylquinazolin-4(3H)-one | MCF-7 (breast) | <0.5 |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (ovarian) | <0.3 |

| This compound | Various | Pending |

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The thione group can enhance binding affinity and influence the compound's efficacy in therapeutic applications .

Case Studies

A series of studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:

- Antimycobacterial Activity : A study synthesized several quinazoline derivatives and tested them against Mycobacterium species. The conversion from oxo to thioxo groups generally increased antimycobacterial activity .

- Cytotoxic Screening : A comprehensive screening of quinazoline derivatives against multiple cancer cell lines revealed promising anticancer properties for several compounds, with specific structural features correlating with increased cytotoxicity .

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- 4-Methoxyphenyl : Enhances lipophilicity and membrane permeability.

- Thione Group (C=S) : Critical for hydrogen bonding with enzymatic targets (e.g., Bcl-2).

- Dihydroquinazoline Core : Planarity affects intercalation with DNA or protein pockets. Compare with analogues like 2,3-diphenyl derivatives to quantify substituent effects .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic Spectroscopic Characterization

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 160–165 ppm for C=S).

- FT-IR : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1600 cm⁻¹ (C=N).

- UV-Vis : λmax ~280 nm (π→π* transitions) .

How is the compound's stability under varying pH and temperature conditions assessed?

Advanced Stability Studies

Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. pH-dependent degradation is analyzed in buffers (pH 1–13) at 37°C. Identify degradation products via LC-MS/MS .

What strategies are used to enhance the compound's bioavailability?

Q. Advanced Formulation Approaches

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release.

- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility.

- Prodrug Design : Introduce ester groups (e.g., acetyl) for hydrolytic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.